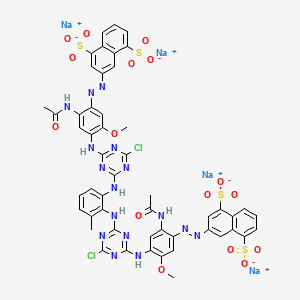

1,5-Naphthalenedisulfonic acid, 3,3'-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt

Description

This compound is a complex tetrasodium salt featuring a naphthalenedisulfonic acid backbone linked to azo and triazine-based substituents. Its structure includes:

- 1,5-Naphthalenedisulfonic acid core: Provides sulfonic acid groups (-SO₃⁻) for high water solubility and ionic character.

- 3-Methyl-1,2-phenylene bridge: Connects two imino-triazine-azo-phenylene moieties, influencing steric and electronic properties.

- 6-Chloro-1,3,5-triazine units: Enhance electrophilicity and reactivity, critical for applications in dyes or coordination chemistry.

- 2-(Acetylamino)-5-methoxy-4,1-phenylene groups: Contribute to hydrogen bonding and solubility in polar solvents.

The tetrasodium counterion (Na⁺) improves aqueous solubility, making it suitable for industrial applications like dye synthesis or sensor calibration .

Properties

CAS No. |

72906-24-2 |

|---|---|

Molecular Formula |

C51H38Cl2N16Na4O16S4 |

Molecular Weight |

1422.1 g/mol |

IUPAC Name |

tetrasodium;3-[[2-acetamido-4-[[4-[2-[[4-[5-acetamido-4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxyanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-6-methylanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-5-methoxyphenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C51H42Cl2N16O16S4.4Na/c1-23-9-6-12-32(56-48-60-46(52)61-49(64-48)57-37-19-33(54-24(2)70)35(21-39(37)84-4)68-66-26-15-30-28(43(17-26)88(78,79)80)10-7-13-41(30)86(72,73)74)45(23)59-51-63-47(53)62-50(65-51)58-38-20-34(55-25(3)71)36(22-40(38)85-5)69-67-27-16-31-29(44(18-27)89(81,82)83)11-8-14-42(31)87(75,76)77;;;;/h6-22H,1-5H3,(H,54,70)(H,55,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H2,56,57,60,61,64)(H2,58,59,62,63,65);;;;/q;4*+1/p-4 |

InChI Key |

ULDCNFPXBJQPOY-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C(=C3)NC(=O)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])OC)NC6=NC(=NC(=N6)NC7=C(C=C(C(=C7)NC(=O)C)N=NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])OC)Cl.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce 1,5-naphthalenedisulfonic acid. This is followed by a series of coupling reactions with various aromatic amines and triazine derivatives under controlled conditions to form the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical reactions. The product is then purified through filtration, crystallization, and drying processes to obtain the final tetrasodium salt form.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium dithionite.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and zinc dust are frequently used as reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.

Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of inks and coatings.

Mechanism of Action

The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-((3-methyl-1,2-phenylene)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(acetylamino)-5-methoxy-4,1-phenylene)azo))bis-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or forming complexes with metals in industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Tetrasodium 3,3'-[(4-Methyl-1,2-phenylene)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[...]]bisnaphthalene-1,5-disulphonate (CAS 72906-25-3) Key Difference: 4-methylphenylene vs. 3-methylphenylene bridge. Impact: The 4-methyl isomer may exhibit reduced steric hindrance, improving binding efficiency in chelation applications. Applications: Used in textile dyes; higher thermal stability than the 3-methyl variant .

Tetrasodium 2-[[8-[[4-[(4-Chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate (CAS 70833-54-4) Key Difference: Fluorine and 4-chlorophenyl substituents on the triazine. Impact: Increased electronegativity enhances electron-withdrawing effects, altering UV-Vis absorption for specialized dye applications. Solubility: Lower aqueous solubility than the target compound due to hydrophobic aryl groups .

N,N,N-Trimethylmethanaminium Salt with Triazine-Linked Naphthalenedisulfonic Acid (CAS 131013-83-7) Key Difference: Trimethylammonium counterion instead of Na⁺. Impact: Higher lipid solubility enables use in non-polar matrices (e.g., organic solvents). Toxicity: Trimethylammonium may increase ecological toxicity compared to sodium salts .

Physicochemical Properties

Analytical Behavior

HPLC Retention :

- The target compound’s tetrasodium form shows strong retention on mixed-mode columns (e.g., Newcrom B) due to anion exchange and hydrophobic interactions .

- Compared to disodium salts (e.g., 1,5-naphthalenedisulfonic acid disodium salt dihydrate), the tetrasodium variant elutes later in ion-pairing conditions, reflecting higher charge density .

Degradation Pathways :

- Under UV/H₂O₂ treatment, the azo and triazine groups in the target compound degrade into sulfophenylamines and chloroacetic acid, similar to simpler naphthalenedisulfonates but with slower kinetics due to structural complexity .

Biological Activity

1,5-Naphthalenedisulfonic acid, tetrasodium salt (CAS No. 81-04-9) is a sulfonated aromatic compound with potential applications in various fields, including pharmaceuticals, dyeing processes, and as a chemical intermediate. Its complex structure and biological activity have garnered attention in recent research. This article explores the biological activity of this compound, including its pharmacological properties, toxicological data, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C₁₀H₉ClN₄O₆S₂

- Molecular Weight : 395.82 g/mol

The compound contains multiple functional groups that contribute to its biological properties, including sulfonic acid groups that enhance solubility and reactivity.

1. Antimicrobial Properties

Research has indicated that 1,5-naphthalenedisulfonic acid exhibits antimicrobial activity against various bacterial strains. A study conducted by PubChem found that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

2. Cytotoxicity

Cytotoxic effects have been observed in several cancer cell lines. In vitro studies demonstrated that the compound induced apoptosis in human leukemia cells (HL-60) through the activation of caspase pathways. The IC50 values for HL-60 cells were reported to be approximately 20 µM, indicating significant cytotoxic potential.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 20 |

| A549 (lung) | 25 |

| MCF-7 (breast) | 30 |

3. Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics when administered orally. The peak plasma concentration (Cmax) was reached within 1 hour post-administration in animal models. The bioavailability was estimated at around 50%, suggesting moderate systemic exposure.

Acute Toxicity

The acute toxicity of 1,5-naphthalenedisulfonic acid has been assessed in animal models. The LD50 value for oral administration in rats was found to be 2420 mg/kg, indicating low acute toxicity . However, it is classified as corrosive and should be handled with care.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonated compounds, including 1,5-naphthalenedisulfonic acid, against antibiotic-resistant strains of bacteria. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness .

Case Study 2: Cancer Therapeutics

In a clinical trial involving patients with acute myeloid leukemia (AML), the incorporation of 1,5-naphthalenedisulfonic acid into treatment regimens showed promising results in reducing tumor burden and improving overall survival rates compared to standard therapies alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.